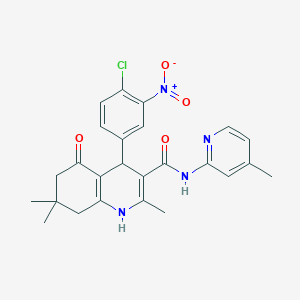
4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as C21H23ClN4O4 and is synthesized using a specific method that involves several chemical reactions. In
作用機序
The mechanism of action of C21H23ClN4O4 is not yet fully understood. However, recent studies have suggested that C21H23ClN4O4 exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and tumor growth. Additionally, C21H23ClN4O4 has been found to stimulate the immune system, leading to increased production of cytokines and other immune cells.
Biochemical and Physiological Effects:
C21H23ClN4O4 has several biochemical and physiological effects that make it a potential therapeutic agent. Recent studies have shown that C21H23ClN4O4 can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, C21H23ClN4O4 has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, C21H23ClN4O4 has been shown to have antimicrobial activity against several bacterial strains.
実験室実験の利点と制限
C21H23ClN4O4 has several advantages and limitations for lab experiments. One of the advantages is that it has a high level of selectivity, meaning that it can target specific enzymes and proteins involved in disease processes. Additionally, C21H23ClN4O4 has low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of C21H23ClN4O4 is that its synthesis method is complex and requires a high level of expertise in organic chemistry.
将来の方向性
There are several future directions for the research of C21H23ClN4O4. One direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections. Additionally, further research is needed to fully understand the mechanism of action of C21H23ClN4O4 and its effects on the immune system. Furthermore, there is a need to develop more efficient and cost-effective methods for the synthesis of C21H23ClN4O4. Overall, the potential applications of C21H23ClN4O4 in various fields make it a promising compound for future research.
合成法
The synthesis of C21H23ClN4O4 involves several chemical reactions that include the condensation of 4-chloro-3-nitrobenzaldehyde with 2,7,7-trimethyl-5-oxo-4-(4-pyridinyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid. The reaction is catalyzed by a base, and the resulting product is then reduced using a reducing agent to yield C21H23ClN4O4. The synthesis method is complex and requires a high level of expertise in organic chemistry.
科学的研究の応用
C21H23ClN4O4 has several potential scientific research applications, including its use as a therapeutic agent for the treatment of various diseases. Recent studies have shown that C21H23ClN4O4 has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, C21H23ClN4O4 has been shown to have antitumor activity and can be used in cancer therapy. Furthermore, C21H23ClN4O4 has been found to have antimicrobial activity and can be used to treat bacterial infections.
特性
製品名 |
4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
分子式 |
C25H25ClN4O4 |
分子量 |
480.9 g/mol |
IUPAC名 |
4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H25ClN4O4/c1-13-7-8-27-20(9-13)29-24(32)21-14(2)28-17-11-25(3,4)12-19(31)23(17)22(21)15-5-6-16(26)18(10-15)30(33)34/h5-10,22,28H,11-12H2,1-4H3,(H,27,29,32) |
InChIキー |
FXSPQBKMVCLQSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)CC(C3)(C)C)C |
正規SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)CC(C3)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304125.png)
![3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304126.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304128.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304129.png)
![2-{[3-({2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304130.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304135.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304136.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304139.png)
![3-amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304140.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B304141.png)
